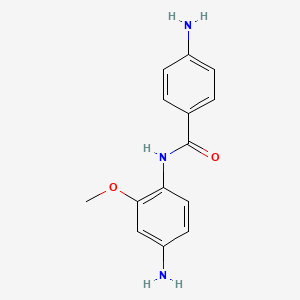

![molecular formula C18H24O6 B3047571 Benzene, 1,3,5-tris[2-(ethenyloxy)ethoxy]- CAS No. 142248-13-3](/img/structure/B3047571.png)

Benzene, 1,3,5-tris[2-(ethenyloxy)ethoxy]-

Overview

Description

Molecular Structure Analysis

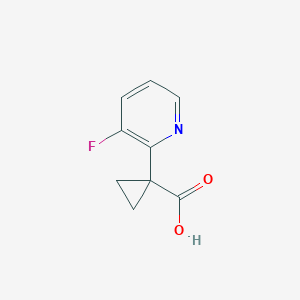

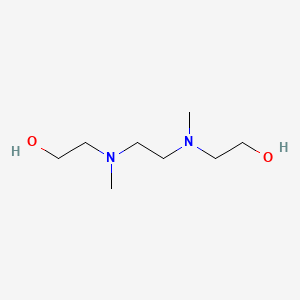

The molecular formula of “Benzene, 1,3,5-tris[2-(ethenyloxy)ethoxy]-” is C18H24O6. Its molecular weight is 336.4 g/mol. The InChI Key is WDZHRYLXZIUETG-UHFFFAOYSA-N.Physical And Chemical Properties Analysis

The boiling point of “Benzene, 1,3,5-tris[2-(ethenyloxy)ethoxy]-” is predicted to be 457.0±45.0 °C . Its density is predicted to be 1.070±0.06 g/cm3 .Scientific Research Applications

Supramolecular Liquid-Crystalline Networks

Supramolecular liquid-crystalline networks prepared through the self-assembly of multifunctional H-bond donor and acceptor molecules exhibit the formation of liquid-crystalline network structures, with certain complexes showing smectic A and nematic phases, highlighting the potential for creating structured materials with specific thermal and physical properties (Kihara et al., 1996).

Crystal Structure Topologies

1,3,5-Tris[4-Pyridyl(ethenyl)]benzene functions as a node in crystal structures, demonstrating the formation of atypical network topologies such as the 42.63.8 network and chiral, trigonal networks, which are significant for understanding molecular packing and design in crystal engineering (Reddy et al., 2005).

Honeycomb-like Layered Frameworks

A robust honeycomb-like layered zirconium phosphonate framework synthesized using a rigid tritopic phosphonic ligand exhibits remarkable thermal stability and hydrolysis resistance, suggesting applications in areas requiring stable and robust materials (Taddei et al., 2014).

High Surface Area Frameworks

An 8-fold polycatenated hydrogen-bonded framework assembled from 1,3,5-Tris(4-carboxyphenyl)benzene features a high surface area and significant porosity, offering potential for applications in gas storage and separation technologies (Zentner et al., 2015).

Porous Phenylacetylene Silver Salts

Investigations into 1,3,5-tris(4-ethynylbenzonitrile)benzene variants with silver triflate demonstrate a consistent formation of pseudohexagonal porous structures, suggesting applications in areas requiring specific pore sizes and chemical functionalities (Kiang et al., 1999).

properties

IUPAC Name |

1,3,5-tris(2-ethenoxyethoxy)benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24O6/c1-4-19-7-10-22-16-13-17(23-11-8-20-5-2)15-18(14-16)24-12-9-21-6-3/h4-6,13-15H,1-3,7-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDZHRYLXZIUETG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=COCCOC1=CC(=CC(=C1)OCCOC=C)OCCOC=C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20624146 | |

| Record name | 1,3,5-Tris[2-(ethenyloxy)ethoxy]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20624146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

336.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzene, 1,3,5-tris[2-(ethenyloxy)ethoxy]- | |

CAS RN |

142248-13-3 | |

| Record name | 1,3,5-Tris[2-(ethenyloxy)ethoxy]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20624146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-tert-Butyl-N'-[2,6-di(propan-2-yl)phenyl]urea](/img/structure/B3047503.png)

![7H-1,4-Dioxino[2,3-b]carbazol-7-one, 2,3,6,8,9,10-hexahydro-](/img/structure/B3047507.png)